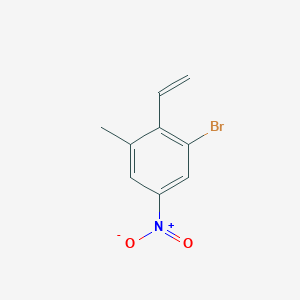
1-Bromo-3-methyl-5-nitro-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methyl-5-nitro-2-vinylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a bromine atom, a methyl group, a nitro group, and a vinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-methyl-5-nitro-2-vinylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The general synthetic route may include the following steps:
Bromination: The addition of a bromine atom to the benzene ring using bromine or a bromine-containing reagent.
Methylation: The addition of a methyl group to the benzene ring using a methylating agent such as methyl iodide
Chemical Reactions Analysis
1-Bromo-3-methyl-5-nitro-2-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Addition: The vinyl group can participate in addition reactions with electrophiles or nucleophiles
Scientific Research Applications
1-Bromo-3-methyl-5-nitro-2-vinylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to undergo various chemical modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5-nitro-2-vinylbenzene involves its interaction with molecular targets through various chemical reactions. The nitro group can participate in redox reactions, while the vinyl group can undergo addition reactions. The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
1-Bromo-3-methyl-5-nitro-2-vinylbenzene can be compared with other similar compounds such as:
1-Bromo-3-methyl-5-nitrobenzene: Lacks the vinyl group, making it less reactive in addition reactions.
1-Bromo-3-methyl-2-vinylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
1-Bromo-5-nitro-2-vinylbenzene: Lacks the methyl group, affecting its overall reactivity and stability .
Properties
CAS No. |
1403666-48-7 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO2/c1-3-8-6(2)4-7(11(12)13)5-9(8)10/h3-5H,1H2,2H3 |
InChI Key |
AFUKAQOEUJDVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















